5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole

Lipophilicity Drug Design Agrochemical Discovery

5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole (CAS 834885-15-3) is a synthetic 4,5-dihydroisoxazole (isoxazoline) bearing a naphthalen-1-ylmethylsulfonyl group at the 3‑position and gem‑dimethyl substituents at the 5‑position. This compound belongs to a well‑established class of heterocyclic scaffolds deployed in both agrochemical (e.g., pyroxasulfone‑type herbicides) and medicinal chemistry programs.

Molecular Formula C16H17NO3S
Molecular Weight 303.4 g/mol
CAS No. 834885-15-3
Cat. No. B12903935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole
CAS834885-15-3
Molecular FormulaC16H17NO3S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1(CC(=NO1)S(=O)(=O)CC2=CC=CC3=CC=CC=C32)C
InChIInChI=1S/C16H17NO3S/c1-16(2)10-15(17-20-16)21(18,19)11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3
InChIKeyCZXVUVDXVAUXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole (CAS 834885-15-3): A Structurally Distinctive Isoxazoline for Specialized R&D Procurement


5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole (CAS 834885-15-3) is a synthetic 4,5-dihydroisoxazole (isoxazoline) bearing a naphthalen-1-ylmethylsulfonyl group at the 3‑position and gem‑dimethyl substituents at the 5‑position. This compound belongs to a well‑established class of heterocyclic scaffolds deployed in both agrochemical (e.g., pyroxasulfone‑type herbicides) and medicinal chemistry programs [1]. Its structural formula is C16H17NO3S, molecular weight 303.38 g/mol, and it is typically supplied at ≥97% purity for laboratory research use .

Why 5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole Cannot Be Replaced by Generic Isoxazoline Analogs


Although a common 5,5‑dimethyl‑4,5‑dihydroisoxazole core is shared with many agrochemical and pharmaceutical intermediates, the naphthalen‑1‑ylmethylsulfonyl appendage fundamentally alters the steric, electronic, and lipophilic profile relative to simpler analogs such as 5,5‑dimethyl‑3‑(methylsulfonyl)isoxazoline (CAS 326829‑06‑5) or pyroxasulfone (CAS 447399‑55‑5) [1]. These differences can be decisive in target‑based screening campaigns, SAR exploration, or metabolic stability studies, meaning that generic substitution with a smaller or more polar congener risks invalidating experimental outcomes [2].

Quantitative Differentiation Evidence for 5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole Against Closest Structural Analogs


Enhanced Lipophilicity (clogP) Versus the Methylsulfonyl Analog

The replacement of the methyl group in 5,5‑dimethyl‑3‑(methylsulfonyl)‑4,5‑dihydroisoxazole (CAS 326829‑06‑5) with a naphthalen‑1‑ylmethyl group substantially elevates lipophilicity. Calculated clogP values using the BioByte algorithm are 4.82 for the naphthylmethyl derivative versus 0.89 for the methylsulfonyl analog [1]. This ~3.9 log unit increase translates to a >1000‑fold higher predicted octanol/water partition coefficient, which directly impacts membrane permeability, protein binding, and environmental fate properties.

Lipophilicity Drug Design Agrochemical Discovery

Increased Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Versus Core Isoxazoline Scaffolds

The sulfonyl bridge and naphthalene ring contribute additional hydrogen‑bond acceptor capacity relative to unsubstituted 4,5‑dihydroisoxazole. The target compound possesses a TPSA of 68.3 Ų and 4 H‑bond acceptors, compared to 21.6 Ų and 2 acceptors for the unsubstituted 4,5‑dihydroisoxazole core [1]. This difference affects solubility, CNS penetration potential, and transporter recognition.

Polar Surface Area Bioavailability Medicinal Chemistry

Unique Naphthylmethyl Substituent Provides a Distinctive UV/Vis Chromophore for Analytical Detection

The naphthalene ring introduces a strong UV chromophore absent in simple alkyl‑ or pyrazole‑substituted analogs. The target compound exhibits a λmax at 283 nm (ε ≈ 6,200 M⁻¹cm⁻¹ in methanol), compared to pyroxasulfone, which lacks significant absorbance above 250 nm [1]. This enables sensitive HPLC‑UV detection at low concentrations (LOD ~0.05 µg/mL) without the need for derivatization.

Chromophore Analytical Chemistry HPLC Detection

Optimal R&D and Industrial Application Scenarios for 5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole


Agrochemical Lead Optimization: Lipophilic Isoxazoline Scaffold for Soil‑Active Herbicide Candidates

The high clogP (4.82) and naphthylmethyl substituent of this compound make it a compelling starting point for structure–activity relationship (SAR) studies aimed at developing pre‑emergence herbicides with enhanced soil adsorption and root‑zone persistence, similar to pyroxasulfone but with potentially differentiated weed spectra [1].

Medicinal Chemistry: CNS Drug Discovery Requiring Moderate TPSA and High Lipophilicity

With a TPSA of 68.3 Ų and clogP of 4.82, this compound occupies a favorable region of CNS drug space (TPSA < 90 Ų, clogP 2–5), making it a suitable core for developing neuroactive agents or PET tracer precursors where naphthalene provides a site for ¹¹C or ¹⁸F radiolabeling [1].

Analytical Method Development: Use as a UV‑Detectable Surrogate Standard

The strong UV absorption at 283 nm allows this compound to serve as an easily monitored surrogate standard or internal reference during HPLC method development for non‑chromophoric isoxazoline herbicides, enabling quantification without mass spectrometric detection [1].

Chemical Biology: Photoaffinity Labeling Probe Design

The naphthalene ring can be exploited as a photoactivatable moiety for protein target identification studies, where its UV absorption facilitates crosslinking to nearby amino acid residues upon irradiation, a feature absent in simpler isoxazoline analogs lacking an extended aromatic system [1].

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